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Compound of Interest

Compound Name: Mecoprop-d3

Cat. No.: B562984 Get Quote

Disclaimer: This document summarizes available toxicological data for Mecoprop (also known

as MCPP). The user requested data for Mecoprop-d3, a deuterated isotopic variant.

Toxicological studies are typically conducted on the non-labeled parent compound. The

toxicological properties of Mecoprop-d3 are presumed to be quantitatively and qualitatively

similar to those of Mecoprop. All data presented herein pertains to Mecoprop or its active

isomer, Mecoprop-P.

Executive Summary
Mecoprop is a selective, hormone-type phenoxy herbicide used for the post-emergence control

of broadleaf weeds.[1][2] According to the U.S. Environmental Protection Agency (EPA), it is

classified as a toxicity class III agent, indicating slight toxicity.[1][3] The herbicidal activity is

primarily attributed to the (R)-(+)-enantiomer, known as Mecoprop-P.[3] Toxicological

assessments show a low acute toxicity profile via oral and dermal routes.[1][4] The primary

target organ for toxicity following repeated exposure in animal studies is the kidney.[1][2][5]

While some studies have suggested potential mutagenic effects at very high doses and

developmental effects at maternally toxic doses, the overall evidence does not support a strong

carcinogenic or reproductive hazard under typical exposure scenarios.[1][2] Mecoprop is

rapidly absorbed and excreted, primarily unchanged, in the urine, showing a low potential for

bioaccumulation.[1][6]
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The following tables summarize key quantitative toxicological endpoints for Mecoprop and its

active isomer, Mecoprop-P.

Table 1: Acute Toxicity Data

Endpoint Species Route
Value
(mg/kg bw)

EPA
Toxicity
Category

Reference(s
)

LD₅₀ Rat Oral 625 - 1210 III [1][7][8]

LD₅₀ Mouse Oral 650 III [1]

LD₅₀ Rabbit Dermal > 900 III [7]

LD₅₀ Rat Dermal > 4000 IV [1]

LC₅₀ Rat
Inhalation

(4h)
> 12.5 mg/L III [1]

Table 2: Sub-chronic and Chronic Toxicity Data
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Study
Duration

Species Endpoint
Value
(mg/kg/day)

Key
Observatio
n

Reference(s
)

90-Day Rat NOAEL 3

Kidney

effects

observed at 9

mg/kg/day.

[2]

90-Day Rat NOAEL 12

Increased

kidney weight

at 37

mg/kg/day.

[9]

21-Day Rat NOAEL 8
Reproductive

NOAEL.
[10]

1-Year Rat NOAEL 1

Basis for TDI;

effects on

kidney

weight.

[5]

Table 3: Developmental and Reproductive Toxicity
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Study Type Species Endpoint
Value
(mg/kg/day)

Key
Observatio
n

Reference(s
)

Development

al
Rat LOAEL 125

Increased

intra-uterine

deaths,

delayed

ossification.

[1][2]

Development

al
Rat NOAEL 50

No maternal

or

development

al effects

observed.

[2]

Development

al
Rabbit NOAEL 50

No

development

al or maternal

toxicity

observed.

[4]

Table 4: Regulatory Guideline Values

Guideline Value (mg/kg/day) Issuing Body/Reference

Acceptable Daily Intake (ADI) 0.01 European Commission

Acute Reference Dose (ARfD) Not Established -

Reference Dose (RfD) 0.001 U.S. EPA

Acceptable Operator Exposure

Limit (AOEL)
0.04 European Commission

Experimental Protocols
The toxicological data presented are primarily derived from studies following internationally

recognized guidelines, such as those from the Organisation for Economic Co-operation and
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Development (OECD).

The acute oral LD₅₀ values were historically determined using a protocol similar to the now-

rescinded OECD Test Guideline 401.[11]

Principle: The test substance is administered in graduated doses to several groups of

experimental animals (commonly rats), with one dose per group. Observations for effects

and mortality are made over a set period.[11]

Test Animals: Healthy, young adult laboratory rodents (e.g., Wistar rats) are used. Animals

are of a single sex per dose group, or both sexes are used.[11]

Procedure:

Animals are fasted overnight prior to dosing.[11]

The test substance is administered as a single dose by gavage. The volume is typically

limited to 1 mL/100g body weight.[11]

Animals are observed for mortality, signs of toxicity (changes in skin, fur, eyes, respiration,

autonomic and CNS effects), and changes in body weight for at least 14 days.[11]

All animals that die during the test and all surviving animals at the conclusion of the test

are subjected to a gross necropsy.[11]

Data Analysis: The LD₅₀ is calculated using a statistical method (e.g., Probit analysis) to

determine the dose expected to cause death in 50% of the test animals.[11]

Note: Modern acute toxicity testing follows alternative guidelines (OECD 420, 423, 425) that

refine the methodology and reduce the number of animals required.[12][13]

The 90-day toxicity studies are conducted to provide information on the potential health

hazards arising from repeated exposure.

Principle: The test substance is administered daily in graduated doses to several groups of

experimental animals for a period of 90 days.

Test Animals: Typically rats are used, with an equal number of males and females per group.
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Procedure:

The substance is administered orally, often mixed in the diet or given by gavage, 7 days a

week for 90 days.

At least three dose levels and a concurrent control group are used.

Animals are observed daily for signs of toxicity. Body weight and food consumption are

recorded weekly.

Hematology, clinical chemistry, and urinalysis are performed at termination.

At the end of the study, all animals are necropsied, and organ weights are recorded.

Histopathological examination is performed on the control and high-dose groups, with

further examination of lower-dose groups for any target organs identified.

Data Analysis: The No-Observed-Adverse-Effect-Level (NOAEL) is determined, representing

the highest dose at which no substance-related adverse findings are observed.

Visualizations
The following diagram illustrates a generalized workflow for the toxicological assessment of a

chemical like Mecoprop, leading to the derivation of regulatory safety values.

Generalized Toxicological Assessment Workflow for Mecoprop
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Generalized workflow for chemical toxicity assessment.

This diagram outlines the Absorption, Distribution, Metabolism, and Excretion (ADME) pathway

for Mecoprop in mammals, highlighting its rapid clearance.

Simplified ADME Pathway of Mecoprop in Mammals
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Simplified ADME pathway of Mecoprop in mammals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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